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An Objective Analysis of a Novel Epigenetic Modifier Against Established Treatment Regimens

in Hematologic Malignancies

Pulrodemstat (formerly CC-90011), a potent and reversible inhibitor of Lysine-Specific

Demethylase 1 (LSD1), is an investigational epigenetic modifier showing promise in preclinical

models of acute myeloid leukemia (AML) and other hematologic malignancies. This guide

provides a comprehensive comparison of pulrodemstat with the current standard-of-care

chemotherapies for AML and myelodysplastic syndromes (MDS), focusing on their

mechanisms of action, available preclinical and clinical data, and experimental protocols.

While direct head-to-head clinical trial data comparing pulrodemstat to standard-of-care

chemotherapy is not yet publicly available, this guide synthesizes the existing information to

provide a valuable resource for researchers, scientists, and drug development professionals.

The clinical trial NCT04748848, which was designed to evaluate pulrodemstat in combination

with venetoclax and azacitidine for AML, was terminated due to a change in business

objectives, and no results have been posted.[1]

Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of pulrodemstat and standard-of-care

chemotherapies for AML and MDS.
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Table 1: Comparison of Pulrodemstat and Standard-of-Care Chemotherapy for Acute Myeloid

Leukemia (AML)

Feature Pulrodemstat (CC-90011)
Standard-of-Care: "7+3"
Induction Chemotherapy

Mechanism of Action

Reversible inhibitor of Lysine-

Specific Demethylase 1

(LSD1), an epigenetic enzyme.

This leads to increased histone

methylation, expression of

tumor suppressor genes, and

induction of myeloid

differentiation.[2]

Cytarabine: A pyrimidine

analog that inhibits DNA

polymerase, leading to

termination of DNA synthesis

and apoptosis. Daunorubicin:

An anthracycline that

intercalates into DNA, inhibits

topoisomerase II, and

generates free radicals,

causing DNA damage and cell

death.

Primary Molecular Target(s) KDM1A/LSD1[2]
DNA Polymerase,

Topoisomerase II, DNA

Mode of Administration Oral[3] Intravenous infusion[4]

Reported Preclinical Efficacy
Potent anti-proliferative activity

in AML cell lines.[3]

Well-established cytotoxic

effects against AML blasts.

Key Reported Side Effects

(from clinical trials in various

cancers)

Thrombocytopenia (on-target

effect), neutropenia, fatigue.[3]

[5]

Myelosuppression

(neutropenia,

thrombocytopenia, anemia),

mucositis, nausea, vomiting,

cardiotoxicity (with

anthracyclines).

Status
Investigational (Phase 1/2

clinical trials)
Established standard of care

Table 2: Comparison of Pulrodemstat and Standard-of-Care for Myelodysplastic Syndromes

(MDS)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3324279?utm_src=pdf-body
https://www.trialx.com/clinical-trials/listings/271377/azacitidine-in-combination-with-low-dose-intensity-venetoclax-in-patients-with-aml-incl-explorative-aml-profiling/
https://www.trialx.com/clinical-trials/listings/271377/azacitidine-in-combination-with-low-dose-intensity-venetoclax-in-patients-with-aml-incl-explorative-aml-profiling/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9540525/
https://www.researchgate.net/publication/387616868_Pulrodemstat_CC-90011_a_highly_potent_selective_and_reversible_lysine-specific_demethylase_1_LSD1_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC9540525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9540525/
https://pubmed.ncbi.nlm.nih.gov/39560925/
https://www.benchchem.com/product/b3324279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Pulrodemstat (CC-90011)
Standard-of-Care:
Hypomethylating Agents

Mechanism of Action

Reversible inhibitor of LSD1,

leading to altered gene

expression and differentiation

of malignant cells.[2]

Azacitidine/Decitabine:

Nucleoside analogs that

incorporate into DNA and RNA,

inhibiting DNA

methyltransferases (DNMTs).

This leads to DNA

hypomethylation and re-

expression of silenced tumor

suppressor genes.

Primary Molecular Target(s) KDM1A/LSD1[2]
DNA Methyltransferases

(DNMT1, DNMT3A, DNMT3B)

Mode of Administration Oral[3]
Subcutaneous or intravenous

injection[6]

Reported Preclinical Efficacy

Limited specific data for MDS

models. Inferred activity based

on AML data.

Demonstrated ability to

improve hematopoiesis and

delay progression to AML in

preclinical models.

Key Reported Side Effects

(from clinical trials in various

cancers)

Thrombocytopenia,

neutropenia, fatigue.[3][5]

Myelosuppression

(neutropenia,

thrombocytopenia, anemia),

injection site reactions,

nausea, vomiting, fatigue.[6]

Status Investigational Established standard of care

Experimental Protocols
Detailed experimental protocols for direct comparative studies are not available. However, this

section outlines the methodologies used in preclinical studies of LSD1 inhibitors and the design

of a key clinical trial for pulrodemstat.

Preclinical Evaluation of LSD1 Inhibitors in AML
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Cell Line Proliferation Assays:

Cell Lines: A panel of human AML cell lines with diverse genetic backgrounds (e.g., MV4-11,

Kasumi-1, THP-1) are cultured in appropriate media.

Treatment: Cells are treated with increasing concentrations of the LSD1 inhibitor (e.g.,

pulrodemstat) or standard chemotherapy agents (e.g., cytarabine, daunorubicin) for a

specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine

the potency of each compound.

Colony Formation Assays:

Cells: Primary bone marrow samples from AML patients or AML cell lines are used.

Treatment: Cells are plated in methylcellulose-based medium containing cytokines and

treated with the investigational drug or standard chemotherapy.

Analysis: The number of colonies is counted after a period of incubation (e.g., 14 days) to

assess the impact on the clonogenic potential of AML blasts.[7]

In Vivo Xenograft Models:

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.[8][9][10]

Engraftment: Human AML cell lines or patient-derived primary AML cells are injected

intravenously or subcutaneously into the mice.

Treatment: Once leukemia is established, mice are treated with the LSD1 inhibitor

(administered orally or via another appropriate route) or standard chemotherapy.[11]

Efficacy Endpoints: Treatment efficacy is evaluated by monitoring tumor burden (e.g.,

through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow), body

weight, and overall survival.
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Clinical Trial Protocol: NCT04748848 (Terminated)
This Phase 1/2, open-label, multicenter study was designed to evaluate the safety, tolerability,

and preliminary efficacy of pulrodemstat in combination with venetoclax and azacitidine in

patients with relapsed/refractory AML or treatment-naive AML patients not eligible for intensive

therapy.[1]

Study Design: The trial included a dose-escalation phase to determine the recommended

Phase 2 dose (RP2D) of pulrodemstat in combination with the other agents, followed by a

dose-expansion phase.[11]

Patient Population: Adult patients with confirmed AML who met specific eligibility criteria.[1]

Treatment Regimen:

Pulrodemstat: Administered orally on days 1, 8, and 15 of each 28-day cycle.[11]

Venetoclax: Administered orally daily.[1]

Azacitidine: Administered intravenously or subcutaneously on days 1-7 of each cycle.[11]

Primary Objectives: To evaluate the safety and tolerability of the combination and to

determine the MTD and/or RP2D of pulrodemstat.[11]

Secondary Objectives: To assess the preliminary efficacy, including complete remission (CR)

rate, overall response rate (ORR), and duration of response.[11]

Mandatory Visualizations
Signaling Pathway of LSD1 Inhibition in AML
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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